molecular formula C9H16N2O B1415219 3-(Azetidine-1-carbonyl)piperidine CAS No. 1850427-37-0

3-(Azetidine-1-carbonyl)piperidine

Cat. No.: B1415219
CAS No.: 1850427-37-0
M. Wt: 168.24 g/mol
InChI Key: SYEFRAZPIYIRQB-UHFFFAOYSA-N
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Description

3-(Azetidine-1-carbonyl)piperidine is a heterocyclic compound that features both azetidine and piperidine rings Azetidine is a four-membered nitrogen-containing ring, while piperidine is a six-membered nitrogen-containing ring

Scientific Research Applications

3-(Azetidine-1-carbonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

Mechanism of Action

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

This compound and its derivatives could provide a basis for the development of future macromolecular architectures . The recent advances in the chemistry and reactivity of azetidines provide an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidine-1-carbonyl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the reaction of azetidine with piperidine-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidine-1-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the azetidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the opening of the azetidine ring.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring, similar in structure but lacking the piperidine ring.

    Piperidine: A six-membered nitrogen-containing ring, similar in structure but lacking the azetidine ring.

    Aziridine: A three-membered nitrogen-containing ring, similar in reactivity but with different ring strain properties.

Uniqueness

3-(Azetidine-1-carbonyl)piperidine is unique due to the combination of the azetidine and piperidine rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

azetidin-1-yl(piperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEFRAZPIYIRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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